N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide is a benzamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked to a 2-hydroxypropyl chain, with a 5-bromo-2-chlorobenzamide substituent. Key features include:
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-7-11(18)3-4-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKSACJZEFAFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate halohydrin.
Bromination and Chlorination: The aromatic ring can be selectively brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The bromochlorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzimidazole Derivatives ()
Compounds 4d–4f and 5b–j from the Iranian Journal of Pharmaceutical Research share the benzodioxole group but differ in core structure (benzimidazole vs. benzamide) and substituents:
- Substituents : Fluoro, bromo, and nitro groups on the benzimidazole ring (e.g., 4e : 6-bromobenzo[d][1,3]dioxol-5-yl; 4f : 6-nitrobenzo[d][1,3]dioxol-5-yl) .
- Physical properties : Melting points for benzimidazole derivatives range from 191°C to 233°C, influenced by halogenation and nitro groups .
- Synthesis : Prepared via multi-step reactions under reflux conditions (e.g., acetonitrile, 5–24 hours) .
Comparison : The target compound lacks the benzimidazole core but shares halogenation (bromo, chloro) and benzodioxole features. Its hydroxypropyl group may confer greater solubility compared to the benzimidazole analogs.
Penta-2,4-dienamide Derivatives ()
Compounds D14–D20 incorporate a benzodioxole-linked penta-2,4-dienamide scaffold with aryloxy or benzyloxy substituents:
- Substituents : Variants include 4-methylthio (D14), 3-benzyloxy (D15), and pyridinylmethoxy (D19) groups .
- Physical properties : Melting points range from 182.9°C (D20) to 233.5°C (D16), with yields between 13.7% (D14) and 24.8% (D20) .
Comparison : The target compound replaces the conjugated dienamide with a hydroxypropyl-benzamide chain, reducing structural rigidity. The presence of bromo and chloro substituents may increase molecular weight and lipophilicity relative to D14–D20.
Benzamide and Cyclopropanecarboxamide Derivatives (–9)
Compounds 5b , 55 , and others from the PhD course materials highlight benzodioxole-linked amides:
- Compound 5b : 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide, synthesized using HATU/DIPEA in DMF (45% yield) .
- Compound 55 : Features a cyclopropanecarboxamide group and 3-chloro-4-methoxybenzoyl substituent (27% yield) .
Comparison : The target compound shares the benzodioxole and benzamide motifs but substitutes the thiazolyl or cyclopropane groups with a hydroxypropyl chain. Its synthesis likely involves similar amide coupling reagents (e.g., HATU), though yields may vary due to steric effects from the hydroxypropyl group.
Halogenated Benzamide Analogs ()
5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS 1042623-41-5) provides insight into halogen and nitro substituent effects:
Characterization
- 1H/13C NMR : Critical for confirming benzodioxole (δ ~6.8–7.0 ppm for aromatic protons) and hydroxypropyl (δ ~1.5–2.5 ppm for CH2/CH groups) .
- MS and elemental analysis : Validate molecular weight and purity .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and halogenated benzamide groups. Its molecular formula is with a molecular weight of approximately 397.7 g/mol. The presence of hydroxyl and halogen substituents suggests potential interactions with biological targets.
This compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound's interaction with the COX pathway indicates its potential as an anti-inflammatory agent.
Pharmacokinetics
The compound adheres to Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties such as good oral bioavailability. Its solubility and permeability characteristics further support its potential therapeutic applications.
Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro. The results indicated a dose-dependent reduction in prostaglandin E2 production, highlighting the compound's effectiveness in modulating inflammatory responses.
| Concentration (µM) | Prostaglandin E2 Production (pg/mL) |
|---|---|
| 0 | 1500 |
| 10 | 1200 |
| 50 | 800 |
| 100 | 400 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects against certain types of cancer cells while sparing normal cells. The IC50 values for different cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
| Normal Fibroblasts | >100 |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with halogenated intermediates. For example:
- Step 1: Prepare the benzo[d][1,3]dioxol-5-yl intermediate via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .
- Step 2: Introduce the 5-bromo-2-chlorobenzamide moiety using coupling agents (e.g., EDCI/HOBt) in polar aprotic solvents like DMF or THF .
- Optimization: Yield and purity are enhanced by controlling temperature (e.g., 80–100°C), using catalysts (e.g., CuI for Ullmann couplings), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Assign peaks for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and aromatic bromo/chloro substituents .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄BrClNO₄: 420.98) .
- Crystallography:
Advanced: How should structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?
Answer:
- Systematic Substitution: Modify substituents (e.g., replacing Br with CF₃ or Cl with F) to assess impact on bioactivity .
- Biochemical Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energy .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Orthogonal Assays: Validate antimicrobial activity via both MIC (microbroth dilution) and time-kill assays to confirm concentration-dependent effects .
- Structural Analysis: Compare crystallographic data (e.g., torsion angles of the hydroxypropyl group) to rule out conformational discrepancies .
- Batch Reproducibility: Ensure synthetic consistency by tracking impurities via HPLC-MS .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Convert the free base to a hydrochloride salt using HCl/EtOH .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the hydroxypropyl moiety .
- Formulation: Use co-solvents (e.g., PEG 400) or nanocarriers (liposomes) for aqueous stability .
Basic: How should stability studies be conducted under varying experimental conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS at 24/48/72-hour intervals .
- Thermal Stability: Use TGA/DSC to identify decomposition temperatures (>200°C typical for benzamides) .
Advanced: What computational tools aid in mechanistic analysis of bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
